molecular formula C9H6BrN3 B6164160 3-bromo-5-(pyridin-4-yl)pyridazine CAS No. 1619991-85-3

3-bromo-5-(pyridin-4-yl)pyridazine

Cat. No. B6164160
CAS RN: 1619991-85-3
M. Wt: 236.1
InChI Key:
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Description

“3-bromo-5-(pyridin-4-yl)pyridazine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Synthesis Analysis

While specific synthesis methods for “3-bromo-5-(pyridin-4-yl)pyridazine” were not found, related compounds have been synthesized. For instance, pyrazolo[3,4-d]pyrimidine derivatives were synthesized based on scaffold hopping and computer-aided drug design . The synthesis involved heating a mixture of 5-Bromo-1 H-pyrazolo [3,4-b]pyridine and N-iodosuccinimide in DMF at 60 °C for 12 hours .


Molecular Structure Analysis

The molecular structure of “3-bromo-5-(pyridin-4-yl)pyridazine” is characterized by a pyridazine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .


Chemical Reactions Analysis

While specific chemical reactions involving “3-bromo-5-(pyridin-4-yl)pyridazine” were not found, related compounds such as 3-Bromopyridine participate as a substrate in many reactions associated with aryl halides, e.g., the Heck reaction and Buchwald-Hartwig coupling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-(pyridin-4-yl)pyridazine involves the bromination of 5-(pyridin-4-yl)pyridazine using a brominating agent.", "Starting Materials": [ "5-(pyridin-4-yl)pyridazine", "Brominating agent (e.g. N-bromosuccinimide, bromine in acetic acid)" ], "Reaction": [ "Dissolve 5-(pyridin-4-yl)pyridazine in a suitable solvent (e.g. dichloromethane, chloroform)", "Add the brominating agent slowly to the reaction mixture while stirring at room temperature", "Monitor the reaction progress using TLC or other suitable analytical techniques", "Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g. sodium thiosulfate)", "Extract the product using a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the product under reduced pressure to obtain 3-bromo-5-(pyridin-4-yl)pyridazine as a solid or oil" ] }

CAS RN

1619991-85-3

Product Name

3-bromo-5-(pyridin-4-yl)pyridazine

Molecular Formula

C9H6BrN3

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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